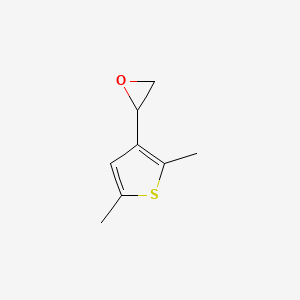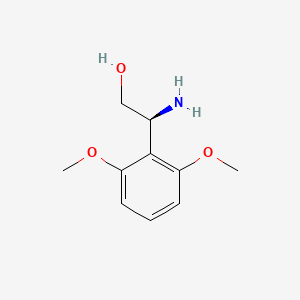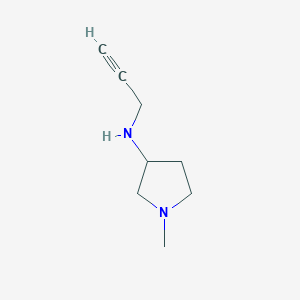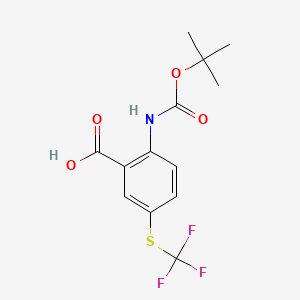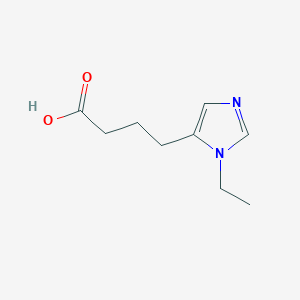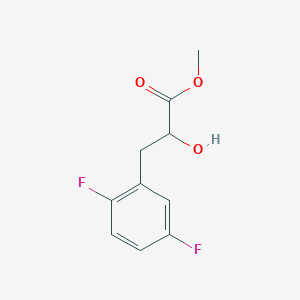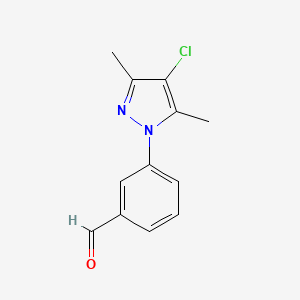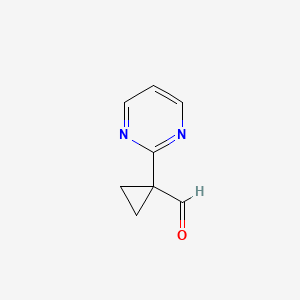
1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde is a heterocyclic organic compound featuring a cyclopropane ring attached to a pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde typically involves the cyclopropanation of pyrimidine derivatives. One common method includes the reaction of 2-chloro-4-methylpyrimidine with ethyl diazoacetate, followed by hydrolysis to yield the desired aldehyde . Another approach involves the use of nitrogen ylides derived from t-butyl bromoacetate and DABCO, which react with pyrimidine derivatives to form the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 1-(2-Pyrimidinyl)cyclopropanecarboxylic acid.
Reduction: 1-(2-Pyrimidinyl)cyclopropanemethanol.
Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.
科学的研究の応用
1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
作用機序
The mechanism of action of 1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
類似化合物との比較
Pyrimidine: A simpler analog with a similar nitrogen-containing ring structure.
Cyclopropanecarboxaldehyde: Lacks the pyrimidine ring but shares the cyclopropane and aldehyde functionalities.
1-(2-Pyrimidinyl)piperazine: Contains a pyrimidine ring but with a piperazine moiety instead of a cyclopropane ring.
Uniqueness: 1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde is unique due to the combination of the cyclopropane ring and the pyrimidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
1-pyrimidin-2-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H8N2O/c11-6-8(2-3-8)7-9-4-1-5-10-7/h1,4-6H,2-3H2 |
InChIキー |
LHUDUVDAMSZZQM-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C=O)C2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13558057.png)
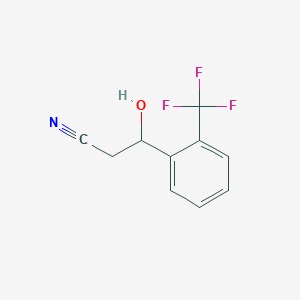
![rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans](/img/structure/B13558065.png)
